Broad-Spectrum MBL Inhibition: NDM-1, VIM, and IMP Coverage
MBL-IN-1 (compound 41) demonstrates inhibitory activity against five distinct B-class metallo-β-lactamases: NDM-1, IMP-1, VIM-1, VIM-2, and VIM-5. The reported IC50 values span from 0.10 µM to 25.85 µM [1]. This multi-MBL coverage is notable because many MBL inhibitors exhibit strong selectivity for only one or two subtypes (e.g., ANT2681 is primarily NDM-1 optimized [2]; VIM-specific inhibitors often lack IMP activity). The breadth of coverage enables MBL-IN-1 to serve as a pan-MBL tool compound for research applications.
| Evidence Dimension | Enzyme inhibition breadth (number of MBL subtypes with reported inhibitory activity) |
|---|---|
| Target Compound Data | 5 MBL subtypes inhibited (NDM-1, IMP-1, VIM-1, VIM-2, VIM-5); IC50 0.10–25.85 µM |
| Comparator Or Baseline | Class-level expectation: typical MBL inhibitors show activity against 1–3 subtypes; ANT2681: primarily NDM-1 (Ki ~0.001 µM) with limited VIM/IMP data |
| Quantified Difference | Coverage of 5 distinct MBL subtypes vs. class-typical 1–3 subtypes |
| Conditions | Biochemical enzyme inhibition assays using recombinant MBL proteins |
Why This Matters
Enables a single compound to interrogate multiple resistance mechanisms simultaneously, reducing the number of tool compounds required per study.
- [1] TargetMol. (n.d.). MBL-IN-1 Product Information: Biological Activity. T79317. View Source
- [2] Davies, D. T., et al. (2020). ANT2681: SAR Studies Leading to the Identification of a Metallo-beta-lactamase Inhibitor with Potential for Clinical Use. ACS Infectious Diseases, 6(9), 2419-2430. View Source
